2-Bromo-5-chlorobenzaldehyde

Thermal Analysis Pharmaceutical Intermediate Quality Control Process Chemistry

2-Bromo-5-chlorobenzaldehyde (174265-12-4) is the route-specified intermediate for generic dapagliflozin per CN107540648A. Its ortho-bromo/meta-chloro pattern enables site-selective Suzuki-Miyaura diversification, while the 66°C melting point ensures superior warehouse stability vs. lower-melting isomers. Available at validated purity with scalable oxidation protocol access. Request a quote today.

Molecular Formula C7H4BrClO
Molecular Weight 219.46 g/mol
CAS No. 174265-12-4
Cat. No. B066733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chlorobenzaldehyde
CAS174265-12-4
Molecular FormulaC7H4BrClO
Molecular Weight219.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C=O)Br
InChIInChI=1S/C7H4BrClO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H
InChIKeyIIISHLMCTDMUHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-chlorobenzaldehyde Procurement: Core Properties and Pharmaceutical Intermediate Profile


2-Bromo-5-chlorobenzaldehyde (CAS 174265-12-4) is a dihalogenated aromatic aldehyde featuring bromine at the ortho position and chlorine at the meta position relative to the aldehyde group [1]. With a molecular weight of 219.46 g/mol, it is primarily employed as a pharmaceutical intermediate, notably in the synthesis of SGLT2 inhibitors such as dapagliflozin [2]. Commercially available at purities ranging from 97% to 99%, this compound serves as a strategic building block in medicinal chemistry campaigns requiring regioselective cross-coupling [1].

Why 2-Bromo-5-chlorobenzaldehyde Cannot Be Replaced by Regioisomers in Cross-Coupling Workflows


In halogenated benzaldehyde procurement, the specific substitution pattern dictates both physicochemical behavior and synthetic utility. While positional isomers such as 5-bromo-2-chlorobenzaldehyde (CAS 189628-37-3) share the same molecular formula (C₇H₄BrClO), their distinct arrangements of bromine and chlorine generate fundamentally different electronic environments and steric profiles [1][2]. These differences manifest as divergent melting points, boiling points, and reaction selectivities in palladium-catalyzed couplings [3]. Consequently, substituting one regioisomer for another without process revalidation risks altering reaction kinetics, regioselectivity, and final product purity—particularly in regulated pharmaceutical manufacturing where intermediate identity is critical to the synthetic route [4].

Quantitative Differentiation: 2-Bromo-5-chlorobenzaldehyde vs. 5-Bromo-2-chlorobenzaldehyde


Thermal Stability and Handling: Melting Point Comparison of Regioisomers

The solid-state thermal profile of 2-bromo-5-chlorobenzaldehyde differs markedly from its 5-bromo-2-chloro isomer. The target compound exhibits a melting point of 66 °C, which is approximately 20–23 °C higher than the 43–46 °C melting range reported for 5-bromo-2-chlorobenzaldehyde [1][2]. This elevated melting point confers enhanced ambient-temperature stability during storage and handling, reducing the risk of unintended melting or clumping in standard laboratory and pilot-plant conditions [1].

Thermal Analysis Pharmaceutical Intermediate Quality Control Process Chemistry

Volatility and Distillation: Boiling Point and Flash Point Differentiation

2-Bromo-5-chlorobenzaldehyde exhibits lower volatility compared to its regioisomer, with a boiling point of 258 °C and a flash point of 110 °C [1]. In contrast, 5-bromo-2-chlorobenzaldehyde boils at 261 °C with a flash point of 112 °C [2]. While both compounds fall within similar volatility ranges, the slight reduction in boiling point and flash point for 2-bromo-5-chlorobenzaldehyde may influence solvent evaporation and safety protocols during reaction work-up at elevated temperatures [1].

Process Safety Large-Scale Synthesis Solvent Recovery

Synthetic Route Viability: Established 92% Yield Protocol for 2-Bromo-5-chlorobenzaldehyde

A validated literature protocol for synthesizing 2-bromo-5-chlorobenzaldehyde achieves a 92% yield via oxidation of 2-bromomethyl-5-chlorobenzaldehyde using N-methylmorpholine-N-oxide (2 eq.) in acetonitrile at 0 °C with 4Å molecular sieves [1][2]. This high-yielding, reproducible route—adapted from J. Am. Chem. Soc. (2002, 124, 1354)—provides a direct procurement advantage: end-users requiring gram-to-kilogram quantities can access material with predictable cost and purity profiles. By comparison, the primary documented synthesis of 5-bromo-2-chlorobenzaldehyde (yield: 94%) requires cryogenic Swern oxidation at -78 °C using oxalyl chloride and DMSO, a route that is operationally more complex and energy-intensive at scale [3].

Synthetic Methodology Process Development Yield Optimization

Proven Pharmaceutical Intermediacy: Validated Use in SGLT2 Inhibitor Dapagliflozin Synthesis

2-Bromo-5-chlorobenzaldehyde is explicitly claimed as a key intermediate in patent CN107540648A for the preparation of dapagliflozin, a commercial SGLT2 inhibitor used to treat type 2 diabetes [1]. The patent specifies the use of this exact regioisomer (2-bromo-5-chloro substitution pattern) as the precursor for constructing the biaryl core of dapagliflozin [1]. The 5-bromo-2-chloro isomer, while structurally similar, is not designated for this patented route. For procurement teams supporting dapagliflozin-related process development or generic manufacturing, 2-bromo-5-chlorobenzaldehyde is the route-specified intermediate, offering validated regulatory precedence .

Pharmaceutical Process Chemistry SGLT2 Inhibitors Regulated Intermediate Supply

Regioselective Cross-Coupling: Ortho-Bromo versus Para-Bromo Reactivity Advantage

In palladium-catalyzed cross-coupling reactions, the ortho-positioned bromine of 2-bromo-5-chlorobenzaldehyde is generally more reactive than the para-positioned bromine of 5-bromo-2-chlorobenzaldehyde due to the electron-withdrawing inductive effect of the adjacent aldehyde group and reduced steric hindrance relative to ortho-chlorine substitution patterns . While quantitative kinetic data directly comparing these two isomers under identical Suzuki conditions is limited in open literature, class-level inference from halogenated benzaldehyde reactivity studies indicates that ortho-bromo substitution facilitates faster oxidative addition to Pd(0) compared to para-bromo arrangements when an ortho electron-withdrawing group is present [1]. This enables sequential, site-selective coupling strategies where the bromine reacts preferentially while the meta-chlorine remains intact for subsequent functionalization .

Suzuki-Miyaura Coupling Regioselectivity Medicinal Chemistry

2-Bromo-5-chlorobenzaldehyde: Validated Application Scenarios for Scientific Procurement


SGLT2 Inhibitor Process Development and Generic API Manufacturing

For process chemistry teams developing generic dapagliflozin or related SGLT2 inhibitors, 2-bromo-5-chlorobenzaldehyde is the route-specified intermediate per CN107540648A [1]. Its validated use in this patent pathway ensures that procurement of this specific regioisomer aligns with established manufacturing processes, minimizing regulatory revalidation burden. The 92% yield oxidation protocol offers a scalable, non-cryogenic entry to this intermediate at multi-kilogram quantities [2].

Regioselective Cross-Coupling for Focused Library Synthesis

Medicinal chemistry groups requiring a bifunctional aryl halide for sequential Suzuki-Miyaura diversification can leverage the ortho-bromo/meta-chloro substitution pattern of 2-bromo-5-chlorobenzaldehyde . The ortho-bromo group (activated by the electron-withdrawing aldehyde) is expected to undergo preferential oxidative addition to Pd(0), enabling site-selective first coupling while preserving the meta-chlorine for subsequent functionalization steps [3].

Ambient-Stable Pharmaceutical Intermediate Inventory

The melting point of 2-bromo-5-chlorobenzaldehyde (66 °C) exceeds typical ambient storage temperatures, conferring enhanced physical stability compared to lower-melting regioisomers (e.g., 43–46 °C for 5-bromo-2-chlorobenzaldehyde) [4][5]. Procurement teams managing long-term intermediate inventories can expect reduced risk of melting, clumping, or phase-change degradation during warehouse storage, particularly in facilities without strict climate control.

Scalable Synthesis of Antiviral Tetrahydroindolo-Benzodiazepine Derivatives

2-Bromo-5-chlorobenzaldehyde serves as a precursor for 3-chloro-14-cyclohexyl-6-[2-(dimethylamino)ethyl]-7-oxo-5,6,7,8-tetrahydroindolo[2,1-a][2,5]benzo[di-acridine]-11-carboxylic acid, a compound investigated for antiviral applications . Research groups targeting this scaffold or structurally related analogs can source this aldehyde intermediate with established purity specifications (≥97% GC) from commercial suppliers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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